molecular formula C11H7F6NO2 B1301062 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile CAS No. 93624-57-8

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B1301062
CAS No.: 93624-57-8
M. Wt: 299.17 g/mol
InChI Key: YVHZUTZJZUYWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzonitrile core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action for 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is not explicitly mentioned in the search results. It is often used for research purposes .

Safety and Hazards

The safety data sheet suggests that this chemical may cause serious eye irritation and respiratory irritation . It is advised to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area. Wearing protective gloves, clothing, eye protection, and face protection is recommended .

Preparation Methods

The synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroethoxy groups, which impart distinctive chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZUTZJZUYWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371113
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93624-57-8
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93624-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.